Smithsonite

説明

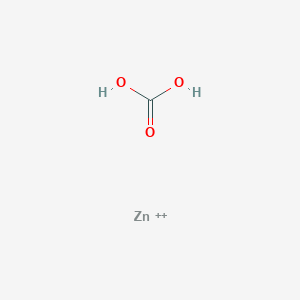

Synthesis Analysis

Thermogravimetric analysis of synthetic smithsonite and hydrozincite, two secondary minerals of zinc, was used to determine their relative thermal stability . Thermal decomposition of this compound occurs at 293 degrees Celsius and hydrozincite at 220 degrees Celsius showing that the carbonate mineral is more stable than the hydroxy-carbonate mineral hydrozincite .

Molecular Structure Analysis

This compound is a variably colored trigonal mineral which only rarely is found in well-formed crystals . The typical habit is as earthy botryoidal masses . It has a Mohs hardness of 4.5 and a specific gravity of 4.4 to 4.5 .

Chemical Reactions Analysis

This compound is a secondary mineral often found as fracture fillings and botryoidal coatings on country rock . Much this compound originates when weathering liberates zinc from a deposit’s primary mineral - which is often sphalerite . Zinc ore oxidized in the presence of carbon dioxide can result in the formation of this compound .

Physical and Chemical Properties Analysis

This compound is a zinc carbonate mineral that is both beautiful and rare . Its color ranges from white to gray, sometimes with yellowish or pinkish tints . It has a vitreous luster and can be transparent to translucent . It has a Mohs hardness ranging from 4.5 to 5, and a specific gravity between 3.9 to 4.3 .

科学的研究の応用

Flotation Enhancement with S(II) and Pb(II)

Smithsonite's natural hydrophilicity makes its recovery by flotation challenging. However, treatment with S(II), Pb(II), and xanthate improves flotation, achieving a mass recovery of 95.8%. This is due to the formation of a PbS layer on the this compound surface, which enhances its floatability (Jia et al., 2018).

Effects of Heating-Sulfidation

Heating-sulfidation significantly improves the floatability of this compound, with flotation recovery increasing by ~30% from 20 °C to 60 °C. This is attributed to the formation of a thicker sulfide film on the this compound surface at higher temperatures (Jinpeng et al., 2021).

Mixed Anionic/Cationic Collector

Using a mixture of potassium amyl xanthate (KAX) and dodecylamine (DDA) as a collector mixture significantly increases this compound recovery, demonstrating the effectiveness of mixed anionic/cationic collectors in this compound flotation (Hosseini & Forssberg, 2007).

Compressibility Studies

this compound has been studied under high pressures up to 50 GPa, revealing its isothermal pressure–volume relationship and axial compressibility, which shows clear anisotropy (Gao et al., 2014).

Promoting Sulfidation with Ammonium Chloride

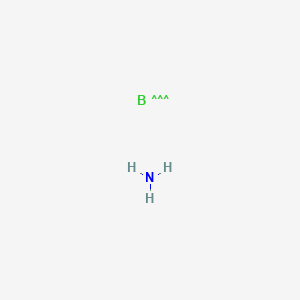

Addition of ammonium chloride improves this compound flotation recovery by ~17%, indicating the positive influence of NH₄Cl on the this compound sulfidation process (Bai et al., 2018).

Cathodoluminescence Spectroscopy

this compound's cathodoluminescence (CL) properties, controlled by Mn²⁺ and Fe²⁺ incorporation, reveal linear correlations between Mn content and CL intensity. This helps in quantifying and understanding the trace elements in this compound (Götte & Richter, 2004).

Surface Modification with Ammonia

Modifying this compound surfaces with ammonia enhances sulfidation flotation by increasing the adsorption of sulfide species, thereby promoting hydrophobicity (Feng et al., 2019).

Dissolution Kinetics with Organic Leach Reagent

The dissolution kinetics of this compound in aqueous gluconic acid solutions indicates that the dissolution rate is controlled by surface chemical reaction, with an activation energy of 47.92 kJ/mol (Hurşit et al., 2009).

特性

IUPAC Name |

zinc;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4);/q;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRLDPWIRHBCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O3Zn+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14476-25-6 | |

| Record name | Smithsonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

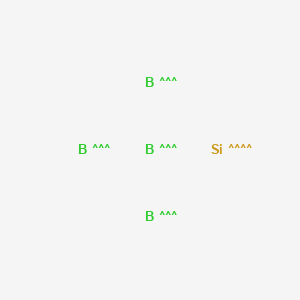

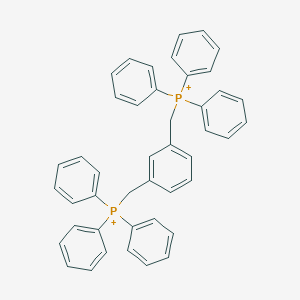

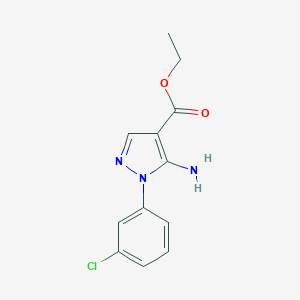

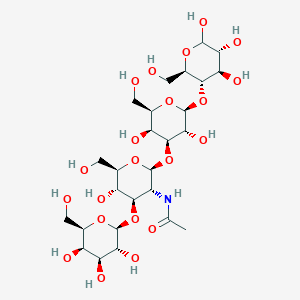

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

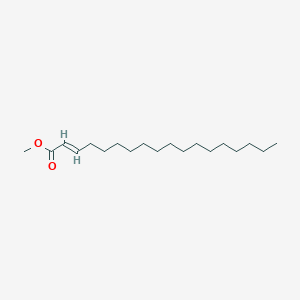

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)